4-Bromo-3-fluorobenzyl methanesulfonate

Descripción

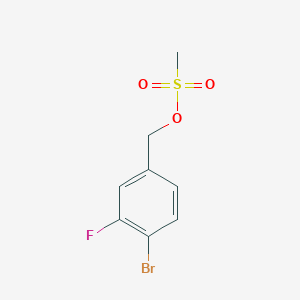

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromo-3-fluorophenyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZZSQNGYEFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromo 3 Fluorobenzyl Methanesulfonate

Precursor Synthesis: Construction of the 4-Bromo-3-fluorobenzyl Scaffold

The foundational step in synthesizing the target methanesulfonate (B1217627) is the creation of 4-bromo-3-fluorobenzyl alcohol. This precursor contains the specific arrangement of bromo and fluoro substituents on the benzene (B151609) ring, which is crucial for the final compound's properties. The synthesis of this scaffold can be approached through several strategic routes.

Directed Bromination of Fluorobenzyl Precursors

A primary strategy for establishing the 1-bromo-2-fluoro-4-methyl (or functionalized methyl) aromatic pattern is through electrophilic aromatic substitution, specifically the directed bromination of a monosubstituted fluorinated precursor. The existing fluorine atom and the second substituent on the ring direct the incoming bromine atom to a specific position.

Another approach involves the bromination of fluorotoluene isomers. The synthesis of 4-bromo-3-fluorotoluene (B33196) can be achieved through the direct bromination of 3-fluorotoluene. guidechem.com However, controlling the regioselectivity is a significant challenge due to the directing effects of both the methyl and fluoro groups. To improve the yield of the desired 3-bromo-4-fluorotoluene (B1266451) isomer from 4-fluorotoluene, the reaction can be carried out in glacial acetic acid with iodine and iron as catalysts, which markedly increases its proportion relative to the 2-bromo-4-fluorotoluene (B74383) isomer. google.comgoogle.com

| Precursor | Reagents & Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Bromine, Aluminum trichloride, Dichloromethane, Reflux | 3-Bromo-4-fluorobenzaldehyde (B1265969) | Not specified | |

| 4-Fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite, Dichloromethane, Ultrasonic waves | 3-Bromo-4-fluorobenzaldehyde | 91.9% / 99.4% Purity | google.com |

| 4-Fluorobenzaldehyde | Oleum, Iodine, Zinc bromide, then Bromine | 3-Bromo-4-fluorobenzaldehyde | >90% / ~95% Purity | google.com |

| 4-Fluorotoluene | Bromine, Glacial acetic acid, Iodine, Iron | 3-Bromo-4-fluorotoluene | Improved isomer ratio | google.comgoogle.com |

Reductive Pathways to 4-Bromo-3-fluorobenzyl Alcohol

Once the key intermediate, such as 3-bromo-4-fluorobenzaldehyde or a corresponding carboxylic acid, is synthesized, the next step is the reduction of the carbonyl or carboxyl group to a primary alcohol.

Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Therefore, 3-bromo-4-fluorobenzaldehyde can be efficiently converted to 4-bromo-3-fluorobenzyl alcohol using these standard reagents.

Another robust pathway involves the reduction of 3-bromo-4-fluorobenzoic acid. A patented process describes the reduction of this acid using a hydride complex, such as sodium borohydride, in the presence of a diluent like isopropanol (B130326) at temperatures between 0 and 50°C. google.com In one example, the reaction of 3-bromo-4-fluorobenzoic acid with sodium borohydride and aluminum chloride yielded 4-bromo-3-fluorobenzyl alcohol in a 91% yield. google.com

Functional Group Interconversions Leading to the Benzyl (B1604629) Alcohol

The synthesis of 4-bromo-3-fluorobenzyl alcohol can also be viewed through the lens of functional group interconversions starting from various related structures. The reduction of a carboxylic acid to an alcohol, as described above, is a prime example of such a transformation. google.com

This strategy offers flexibility in the choice of starting materials. For instance, one could start with 3-bromo-4-fluorobenzoic acid, which can be prepared from 4-bromo-3-fluorotoluene via oxidation of the methyl group. The subsequent reduction of the carboxylic acid provides the target benzyl alcohol. google.com Another documented route transforms 3-bromo-4-fluorobenzoic acid into an intermediate mixed anhydride (B1165640) using ethyl chloroformate, which is then reduced with an aqueous solution of sodium borohydride to give 4-bromo-3-fluorobenzyl alcohol in a 95% yield. google.com This highlights how different activation and reduction sequences can be employed to achieve the same key precursor.

Methanesulfonate Esterification: Formation of 4-Bromo-3-fluorobenzyl Methanesulfonate

With the 4-bromo-3-fluorobenzyl alcohol precursor in hand, the final step is the conversion of the hydroxyl group into a methanesulfonate (mesylate) ester. This is a crucial activation step, transforming the poorly leaving hydroxyl group into a much better leaving group, the methanesulfonate anion. masterorganicchemistry.com

Reaction Conditions for Methanesulfonyl Chloride-Mediated Hydroxyl Group Activation

The esterification is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. masterorganicchemistry.comwikipedia.org The base, commonly pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) that is generated during the reaction. masterorganicchemistry.com

The general procedure involves dissolving the 4-bromo-3-fluorobenzyl alcohol in a suitable aprotic solvent, such as acetone (B3395972) or dichloromethane. A base like dicyclohexylamine (B1670486) or pyridine is added, and the mixture is often cooled in an ice bath before the dropwise addition of methanesulfonyl chloride. google.comubc.ca The reaction is typically allowed to proceed at or near room temperature until completion. google.com The mechanism is believed to involve the elimination of HCl from methanesulfonyl chloride to form the highly reactive intermediate sulfene (B1252967) (CH₂=SO₂), which is then attacked by the alcohol. wikipedia.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | Methanesulfonyl Chloride (MsCl) | Source of the methanesulfonyl group | wikipedia.org |

| Base | Pyridine, Triethylamine, Dicyclohexylamine | Neutralizes HCl byproduct | masterorganicchemistry.comgoogle.com |

| Solvent | Acetone, Dichloromethane | Provides a medium for the reaction | google.com |

| Temperature | 0°C to Room Temperature (e.g., 5-35°C) | Controls reaction rate and minimizes side reactions | google.com |

Optimization of Reaction Yield and Purity of this compound

Optimizing the yield and purity of the final product requires careful control over the reaction parameters. The stoichiometry of the reagents is critical; an excess of either methanesulfonyl chloride or the base can lead to side reactions and purification challenges. The slow, controlled addition of MsCl at a low temperature helps to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

The choice of base and solvent can also influence the outcome. For instance, using dicyclohexylamine in acetone has been shown to produce high yields of nitro-substituted benzyl methanesulfonates as crystalline products that require minimal work-up and purification. google.com After the reaction is complete, the work-up procedure typically involves quenching the reaction with water or an aqueous solution, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove any remaining impurities, dried, and the solvent is evaporated. Further purification can be achieved through recrystallization or column chromatography to obtain this compound of high purity.

Mechanistic Elucidation of Reactivity Patterns for 4 Bromo 3 Fluorobenzyl Methanesulfonate

Reactivity of the Aryl Halide Moiety

Beyond the reactivity at the benzylic position, the 4-bromo-3-fluorophenyl ring itself possesses distinct reactive sites, primarily involving the carbon-halogen bonds. These sites can undergo reactions under conditions different from those that activate the benzyl (B1604629) mesylate, including nucleophilic aromatic substitution and radical-mediated transformations.

Nucleophilic Aromatic Substitution (SNAr) on the 4-Bromo-3-fluorophenyl Ring

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides. Unlike SN1 and SN2 reactions that occur at sp³-hybridized carbons, the SNAr mechanism involves the attack of a nucleophile on an sp²-hybridized carbon of the aromatic ring. youtube.com This process is typically a stepwise addition-elimination sequence. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com Aromaticity is subsequently restored by the expulsion of a leaving group. stackexchange.com For this pathway to be viable, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups. masterorganicchemistry.com

In 4-bromo-3-fluorobenzyl methanesulfonate (B1217627), both the fluorine and bromine atoms function as activating groups for the SNAr reaction. They exert a strong electron-withdrawing inductive effect, reducing the electron density of the aromatic ring and making it more susceptible to nucleophilic attack. stackexchange.com This inductive withdrawal is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining first step. stackexchange.commasterorganicchemistry.com

The relative activating ability of halogens in SNAr reactions is a key consideration. Fluorine, due to its high electronegativity, exerts the strongest inductive effect among the halogens. stackexchange.com This powerful stabilization of the Meisenheimer complex often makes fluoroarenes significantly more reactive in SNAr reactions than their chloro or bromo counterparts. stackexchange.comnih.gov The rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. stackexchange.com Consequently, the superior leaving group ability of bromide compared to fluoride (B91410) is less important than the activating effect on the initial nucleophilic attack. stackexchange.com

| Halogen Substituent | Primary Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|

| Fluorine | Strong inductive electron withdrawal (-I). | Strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex. stackexchange.com |

| Bromine | Moderate inductive electron withdrawal (-I). | Activates the ring, but generally to a lesser extent than fluorine. nih.gov |

The presence of two different halogen atoms on the ring—fluorine at C3 and bromine at C4—raises the question of regioselectivity. A nucleophile could potentially displace either halide. The outcome is determined by a balance of two primary factors: the degree of activation at the carbon atom and the leaving group ability of the halide.

Activation: Electron-withdrawing groups activate the ortho and para positions for nucleophilic attack. masterorganicchemistry.com In this molecule, the fluorine at C3 activates the ortho C4 position (bearing the bromine) and the C2 position. The bromine at C4 activates the ortho C3 position (bearing the fluorine).

Leaving Group Ability: In the second step of the SNAr mechanism, where aromaticity is restored, the halide is expelled. The typical leaving group ability in nucleophilic substitutions is I > Br > Cl > F. nih.gov

Often, the powerful activating effect of a fluorine substituent directs the nucleophile to attack the carbon to which it is attached, leading to its own displacement despite its poor leaving group ability. stackexchange.com However, the specific substitution pattern and reaction conditions can lead to the displacement of the better leaving group (bromine). The regioselectivity can be sensitive to steric effects from substituents and the nature of the nucleophile and solvent. numberanalytics.comwuxiapptec.com Computational studies and analysis of the LUMO (Lowest Unoccupied Molecular Orbital) can often predict the most likely site of attack. wuxiapptec.com

Radical Pathways

Aryl halides, including aryl bromides, can participate in reactions proceeding through radical intermediates. These pathways differ fundamentally from the ionic mechanisms of SNAr. One relevant mechanism is homolysis-enabled electronic activation, where the formation of a radical on a substituent can dramatically increase its electron-withdrawing capacity. osti.gov This transient, open-shell radical can act as an exceptionally strong activating group, promoting nucleophilic substitution at a distal position on the ring by lowering the reaction barrier. osti.gov While direct radical abstraction from the 4-bromo-3-fluorophenyl ring is possible, it typically requires specific initiators such as light or a radical initiator.

Cooperative and Competitive Reactivity between Benzyl Mesylate and Aryl Bromide

The bifunctional nature of 4-bromo-3-fluorobenzyl methanesulfonate, possessing both a reactive benzylic electrophile and an aryl bromide, leads to complex reactivity profiles where the two sites can either cooperate or compete. The outcome of a given reaction is highly dependent on the reagents and catalysts employed.

In the context of cross-coupling reactions, selectivity is paramount. For instance, in nickel-catalyzed cross-electrophile couplings, selectivity can be achieved because the catalyst system may differentiate between the two electrophilic sites. semanticscholar.org A [Ni⁰] complex might react faster with the aryl bromide via oxidative addition, while a co-catalyst, such as cobalt phthalocyanine (B1677752) (Co(Pc)), could react selectively with the benzyl mesylate via an SN2-type mechanism to generate a benzyl radical. semanticscholar.org This orthogonal reactivity allows for the selective formation of a cross-coupled product, preventing undesired side reactions like the homocoupling of the benzyl group (bibenzyl formation). semanticscholar.org

This represents a form of cooperative reactivity , where two distinct catalytic cycles work in concert to couple the two different parts of the molecule (or two different molecules, one benzylic and one aryl).

Competitive reactivity arises when a single reagent can react at either site. A strong nucleophile, for example, could potentially perform an SN2 reaction at the benzylic carbon or an SNAr reaction at the aromatic ring. The preferred pathway would be determined by the relative activation barriers of the two processes under the specific reaction conditions (temperature, solvent, etc.). Generally, SN2 reactions at unhindered benzylic positions are kinetically fast. SNAr reactions, conversely, often require higher temperatures and strongly electron-deficient rings to proceed at a comparable rate. Therefore, under milder conditions, nucleophilic attack at the benzyl mesylate is often favored.

The table below summarizes scenarios of cooperative and competitive reactivity.

| Scenario | Description | Controlling Factors | Typical Reaction Type |

|---|---|---|---|

| Cooperative | Distinct catalysts or reagents selectively activate each functional group in a concerted or sequential manner to achieve a specific transformation. | Use of multiple, orthogonal catalysts (e.g., Ni and Co co-catalysis). semanticscholar.org Sequential addition of reagents. | Catalytic Cross-Coupling. semanticscholar.orgnih.gov |

| Competitive | A single reagent (e.g., a nucleophile) can react at either the benzyl mesylate or the aryl halide site. | Reaction conditions (temperature, solvent), intrinsic reactivity of the sites, nature of the reagent. | Nucleophilic Substitution (SN2 vs. SNAr). |

Synthetic Transformations and Applications of 4 Bromo 3 Fluorobenzyl Methanesulfonate

Diversification via Benzylic Nucleophilic Substitution

The principal application of 4-bromo-3-fluorobenzyl methanesulfonate (B1217627) in synthetic chemistry is its use as an electrophile in nucleophilic substitution reactions. The reaction proceeds readily with a wide variety of nucleophiles, displacing the methanesulfonate anion to form a new covalent bond at the benzylic carbon. These transformations can be broadly categorized based on the nature of the nucleophile, involving either carbon-based nucleophiles for the formation of C-C bonds or heteroatom nucleophiles for C-O, C-N, and C-S bond formation. khanacademy.org

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. 4-Bromo-3-fluorobenzyl methanesulfonate serves as a valuable building block for such transformations, allowing the introduction of the 4-bromo-3-fluorobenzyl moiety onto various carbon frameworks. youtube.com

One of the most common methods for forming C-C bonds using this substrate involves its reaction with stabilized carbanions. Carbanions derived from compounds with acidic methylene (B1212753) or methine groups, such as malonic esters, β-ketoesters, and cyanoacetates, are effective nucleophiles for this purpose. In a typical reaction, a base is used to deprotonate the active methylene compound, generating the nucleophilic carbanion, which then attacks the electrophilic benzylic carbon of this compound, displacing the mesylate group. This reaction provides a straightforward route to functionalized 3-arylpropanoic acid derivatives and related structures after subsequent hydrolysis and decarboxylation.

Table 1: Illustrative Alkylation Reactions with Carbon Nucleophiles This table presents representative examples of transformations and is not based on experimentally reported data for this specific compound.

| Nucleophile Precursor | Base | Product of Substitution |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(4-bromo-3-fluorobenzyl)malonate |

| Ethyl acetoacetate | Potassium tert-butoxide | Ethyl 2-(4-bromo-3-fluorobenzyl)-3-oxobutanoate |

| Phenylacetonitrile | Sodium hydride | 2-(4-bromo-3-fluorophenyl)-3-phenylpropanenitrile |

While direct substitution is common, this compound can also be envisioned as a precursor for generating highly reactive intermediates like ortho-quinodimethanes (o-QDMs). The generation of such species often requires an ortho-substituent that can be converted into a second leaving group or a group capable of initiating an elimination cascade. Although not a direct substitution on the initial substrate, a subsequent transformation of a product derived from it could lead to an o-QDM. For instance, if the bromo-substituent were replaced with a trimethylsilyl (B98337) group via a metal-halogen exchange and subsequent quenching, the resulting benzylic mesylate could potentially undergo fluoride-induced 1,4-elimination to generate the corresponding o-quinodimethane. These intermediates are exceptionally useful in cycloaddition reactions, particularly the Diels-Alder reaction, for the rapid construction of polycyclic and steroidal ring systems.

The high reactivity of the benzylic mesylate facilitates the formation of bonds between the benzylic carbon and various heteroatoms. Oxygen, nitrogen, and sulfur-containing nucleophiles react efficiently to yield a wide array of functionalized derivatives, including ethers, esters, amines, and thioethers. khanacademy.org

Ethers are readily synthesized through the reaction of this compound with alkoxides or phenoxides, a reaction analogous to the Williamson ether synthesis. The nucleophilic oxygen atom of the deprotonated alcohol or phenol (B47542) attacks the benzylic carbon, leading to the formation of a new C-O bond and the displacement of the mesylate. Similarly, esters can be formed by reacting the substrate with carboxylate salts, such as sodium or potassium carboxylates. This provides a direct method for synthesizing benzyl (B1604629) esters from the corresponding carboxylic acids.

Table 2: Examples of Ether and Ester Formation This table presents representative examples of transformations and is not based on experimentally reported data for this specific compound.

| Nucleophile | Product Class | Example Product Name |

| Sodium phenoxide | Benzyl Phenyl Ether | 1-bromo-2-fluoro-4-(phenoxymethyl)benzene |

| Potassium acetate | Benzyl Ester | (4-bromo-3-fluorobenzyl) acetate |

| Sodium methoxide | Benzyl Methyl Ether | 1-bromo-4-(methoxymethyl)-2-fluorobenzene |

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the corresponding primary, secondary, and tertiary benzylamines. The nitrogen atom of the amine acts as the nucleophile, displacing the mesylate group. Typically, this reaction is carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct, or an excess of the amine nucleophile is used.

While direct reaction with an amide anion can be challenging due to its lower nucleophilicity, amide derivatives are more commonly prepared in a two-step sequence. First, the benzylamine (B48309) is synthesized as described above. Subsequently, this amine is acylated using an acyl chloride, anhydride (B1165640), or carboxylic acid with a coupling agent to form the desired N-benzyl amide. This two-step process is a highly versatile and widely used method for the synthesis of complex amide structures. nih.gov

Heteroatom Nucleophile Displacement (e.g., O-, N-, S-nucleophiles)

Aryl Bromide Functionalization through Cross-Coupling Chemistry

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, the aryl bromide moiety serves as a versatile handle for introducing a wide range of substituents via transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

Palladium catalysts are preeminent in cross-coupling chemistry due to their high activity, functional group tolerance, and the predictability of their catalytic cycles. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester. nih.govorganic-chemistry.org The reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts. nih.gov A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org This reaction would theoretically allow for the synthesis of various biaryl and alkyl-aryl compounds starting from this compound.

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a primary tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with numerous generations of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.orgorganic-chemistry.org Applying this to the target compound would convert the aryl bromide into a variety of substituted aniline (B41778) derivatives.

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, typically with an amine base that also serves as the solvent. organic-chemistry.orgresearchgate.net Copper-free variations have also been developed to avoid issues associated with the copper co-catalyst. nih.gov This method is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules and conjugated materials. researchgate.netnih.gov

Other Transition Metal Catalyzed Couplings

Beyond the three major reactions listed, other transition-metal-catalyzed couplings can functionalize aryl bromides. These include the Heck reaction (coupling with alkenes), Negishi coupling (with organozinc reagents), and Stille coupling (with organotin reagents). Each method offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Regioselective Strategies for Cross-Coupling

In molecules with multiple potential reaction sites, achieving regioselectivity is crucial. For a di-substituted compound like this compound, the electronic properties and steric environment of the aromatic ring dictate the reactivity. In polyhalogenated systems, cross-coupling reactions often occur selectively at the most reactive C–X bond. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl, allowing for selective functionalization of one site over another. nih.gov The electronic influence of the fluorine and bromomethylsulfonate groups would also play a key role in directing the regioselectivity of any potential coupling reaction. researchgate.netrsc.org

Strategic Incorporation of 4-Bromo-3-fluorobenzyl Moieties into Complex Architectures

The reactivity of this compound is primarily centered around the mesylate group, which is an excellent leaving group in nucleophilic substitution reactions. This property allows for the facile introduction of the 4-bromo-3-fluorobenzyl group onto a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. The presence of both a bromine and a fluorine atom on the aromatic ring provides additional handles for subsequent functionalization, making it a highly valuable and versatile building block in multi-step syntheses.

Synthesis of Fluorinated Aromatic Scaffolds

While specific research detailing the direct application of this compound in the synthesis of a wide variety of complex fluorinated aromatic scaffolds is limited in publicly available literature, its potential is evident from its chemical structure. The 4-bromo-3-fluorobenzyl unit can be incorporated into larger aromatic systems through various synthetic strategies. For instance, the benzyl group can be attached to a pre-existing aromatic or heteroaromatic ring via nucleophilic substitution, where a nucleophilic atom on the target scaffold displaces the methanesulfonate group.

Following the incorporation of the 4-bromo-3-fluorobenzyl moiety, the bromine atom can serve as a versatile functional handle for further elaboration of the aromatic scaffold. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of highly substituted and complex aromatic systems that would be difficult to access through other synthetic routes.

Precursors for Polyfunctionalized Organic Molecules

This compound is a key precursor for the synthesis of a diverse range of polyfunctionalized organic molecules. Its utility stems from its ability to act as a potent electrophile in alkylation reactions. Nucleophiles such as amines, phenols, thiols, and carbanions can readily displace the methanesulfonate group to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

This reactivity allows for the introduction of the 4-bromo-3-fluorobenzyl group into molecules that already possess other functional groups. The resulting products are polyfunctionalized and can be further modified at either the newly introduced benzyl position or the bromine and fluorine-substituted aromatic ring. For example, the bromine atom can be converted to other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final molecule. The strategic sequencing of these transformations enables the efficient construction of complex molecules with a high degree of structural and functional diversity.

Advanced Computational and Theoretical Chemistry Studies on 4 Bromo 3 Fluorobenzyl Methanesulfonate Reactivity

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in predicting the most likely pathways for chemical reactions. By solving the Schrödinger equation for a given molecular system, these methods can determine the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. For 4-Bromo-3-fluorobenzyl methanesulfonate (B1217627), these calculations are crucial for understanding its behavior in nucleophilic substitution reactions, which are characteristic of benzyl (B1604629) sulfonates.

A key aspect of predicting reaction mechanisms is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Its structure and energy determine the activation energy and, consequently, the reaction rate.

For the nucleophilic substitution reaction of 4-Bromo-3-fluorobenzyl methanesulfonate, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structure. In a typical SN2 reaction, the transition state would feature the incoming nucleophile and the departing methanesulfonate group partially bonded to the benzylic carbon. The geometry of this transition state, including bond lengths and angles, provides a detailed picture of the reaction mechanism.

Table 1: Hypothetical Calculated Transition State Properties for the SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)

| Parameter | Value |

| C-Cl bond length (Å) | 2.5 |

| C-OMs bond length (Å) | 2.2 |

| C-Cl-C angle (°) | 105 |

| Activation Energy (kcal/mol) | 20-25 |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

The reactivity of the benzyl system in this compound is significantly influenced by the electronic properties of the bromine and fluorine substituents on the aromatic ring. Both halogens are electronegative and exert an electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R effect). libretexts.org

Inductive Effect (-I): The strong electronegativity of fluorine and bromine withdraws electron density from the benzene (B151609) ring, which can deactivate the ring towards electrophilic aromatic substitution but also influences the reactivity of the benzylic carbon. libretexts.org This withdrawal of electron density can stabilize the partial negative charge on the leaving group in the transition state of a nucleophilic substitution, potentially accelerating the reaction.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring. stpeters.co.in This effect is generally weaker for halogens compared to other activating groups. For fluorine, the +R effect is more pronounced than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

Computational Modeling of Solvation Effects and Catalysis

Reactions are rarely carried out in the gas phase; the solvent plays a crucial role in dictating the reaction pathway and rate. Computational models can simulate the effect of the solvent on the reactivity of this compound.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the energies of the reactants, products, and transition state.

Explicit solvation models, on the other hand, include individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for the reaction mechanism. For instance, in a solvolysis reaction of this compound, explicit water molecules could be included in the calculation to model their role as both the nucleophile and the solvent.

Catalysis can also be modeled computationally. For example, if a Lewis acid is used to catalyze the departure of the methanesulfonate group, the interaction of the catalyst with the oxygen atoms of the sulfonate can be explicitly modeled to understand how it lowers the activation energy of the reaction.

Structure-Reactivity Relationships Derived from Theoretical Analysis

By systematically studying a series of related compounds, theoretical analysis can establish structure-reactivity relationships. For substituted benzyl systems, Hammett plots are a classic tool for correlating reaction rates with the electronic properties of the substituents. nih.gov

Computational studies can generate data to construct theoretical Hammett plots. By calculating the activation energies for the reaction of a series of para- and meta-substituted benzyl methanesulfonates, a linear free-energy relationship can be established. The slope of this plot (the reaction constant, ρ) provides insight into the charge development at the transition state.

For this compound, theoretical analysis can predict its reactivity relative to other substituted benzyl methanesulfonates. The combined electron-withdrawing nature of the bromine and fluorine substituents would be expected to influence the reaction rate, and the magnitude of this effect can be quantified through computation.

Table 2: Predicted Relative Reactivity of Substituted Benzyl Methanesulfonates Based on Theoretical Analysis

| Substituent | Hammett Constant (σ) | Predicted Relative Rate |

| 4-Methoxy | -0.27 | Faster |

| 4-Methyl | -0.17 | Faster |

| H | 0 | Reference |

| 4-Chloro | 0.23 | Slower |

| 4-Bromo-3-fluoro | ~0.6 (estimated) | Slower |

| 4-Nitro | 0.78 | Much Slower |

Note: The Hammett constant for the 4-bromo-3-fluoro substitution pattern is an estimate based on the additive nature of substituent effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-fluorobenzyl methanesulfonate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with 4-Bromo-3-fluorobenzyl bromide (CAS RN 127425-73-4, >95.0% purity) as a precursor . React with methanesulfonic acid or its anhydride under controlled temperatures (30–40°C) in anhydrous conditions. Use triethylamine as a base to neutralize HBr byproducts. Monitor progress via TLC or HPLC (e.g., LiChrosorb® RP-8 columns for separation) . Optimize solvent choice (e.g., dichloromethane vs. THF) to minimize side reactions. Purify via column chromatography (hexanes/ethyl acetate gradient) .

Q. What analytical techniques are recommended for characterizing this compound, and how should data inconsistencies be resolved?

- Methodology : Employ 1H/13C NMR to confirm substitution patterns (fluorine and bromine induce distinct splitting). Use GC-MS (with 4-Bromofluorobenzene as a retention index standard) and HPLC (e.g., methanol/water mobile phase) for purity assessment. Cross-validate melting point (compare with analogs like 4-Bromo-2-fluorobenzylamine hydrochloride, mp 249–254°C) . Resolve discrepancies by repeating analyses under standardized conditions (e.g., 0–6°C storage to prevent degradation) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at 0–6°C in amber vials to prevent photodegradation . Avoid aqueous environments due to hydrolysis risks. Use inert atmospheres (N2/Ar) for long-term storage. Refer to methanesulfonate safety protocols: wear PPE (gloves, goggles) and work in fume hoods, as methanesulfonate derivatives are suspected mutagens .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodology : The 3-fluoro group exerts an electron-withdrawing effect, enhancing the methanesulfonate leaving group’s electrophilicity. Compare kinetics with non-fluorinated analogs (e.g., 4-Bromobenzyl methanesulfonate) using DFT calculations to model transition states . Validate experimentally via SN2 reactions with azide or thiol nucleophiles, monitoring by NMR kinetic studies .

Q. How do solvent polarity and temperature influence the hydrolysis pathways of this compound?

- Methodology : Conduct hydrolysis in varying solvents (water, DMSO, ethanol) at 25–80°C. Quantify products (3-fluoro-4-bromobenzyl alcohol and methanesulfonic acid) via ion chromatography (reference lead methanesulfonate’s aquatic toxicity data for environmental impact assessment) . Use Arrhenius plots to derive activation parameters. Solvent polarity correlates with rate acceleration; DMSO increases ionic intermediate stability .

Q. What computational methods are suitable for predicting the bioactivity or toxicity of this compound?

- Methodology : Perform QSAR modeling using descriptors like logP and electrostatic potential maps. Cross-reference with ethyl methanesulfonate’s mutagenicity data (IARC Group 2A carcinogen) . Use molecular docking to assess interactions with enzymes (e.g., sulfotransferases), leveraging crystallographic data from related sulfonamides .

Data Contradiction Analysis

- Synthesis Yield Variability : Discrepancies in yields may arise from trace moisture (hydrolyzes methanesulfonate) or impurity in starting materials (e.g., 4-Bromo-3-fluorobenzyl bromide purity >95.0% vs. commercial batches at 90%) . Validate precursors via GC-MS before use.

- Safety Data : While lead methanesulfonate is ecotoxic , the target compound’s risks depend on hydrolysis products. Conduct ecotoxicity assays (e.g., Daphnia magna LC50) to differentiate its impact from lead derivatives.

Key Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.